molecular formula C9H13ClN2O2 B2505389 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 685513-51-3

3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2505389
Key on ui cas rn: 685513-51-3
M. Wt: 216.67
InChI Key: PWNMMQXAXFGQSW-UHFFFAOYSA-N
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Patent
US09023846B2

Procedure details

A 12-L, four neck round bottom flask equipped with overhead air stirrer, positive pressure nitrogen inlet, thermocouple, and addition funnel was charged with ethyl 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylate (282 g, 1.15 mol) and EtOH (4.3 L). 3M NaOH (960 mL, 2.87 mol) was added in one portion and the resulting slurry began to clarify immediately. The resulting mixture was stirred at room temperature for 2 h and yielded a turbid solution. The turbid solution was evaporated and the resulting aqueous slurry was diluted with H2O (2 L). The basic solution was acidified to pH˜2 using concentrated HCl. The aqueous layer was extracted with dichloromethane (2×800 mL), dried over MgSO4, filtered, and evaporated to yield 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid as an off-white solid. 1H NMR (CHLOROFORM-d) δ: 4.11 (s, 3H), 1.41 (s, 9H)
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
Quantity
282 g
Type
reactant
Reaction Step Two
Name
Quantity
4.3 L
Type
solvent
Reaction Step Two
Name
Quantity
960 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:9]([Cl:10])=[C:8]([C:11]([O:13]CC)=[O:12])[N:7]([CH3:16])[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CCO>[C:1]([C:5]1[C:9]([Cl:10])=[C:8]([C:11]([OH:13])=[O:12])[N:7]([CH3:16])[N:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
Quantity
282 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1Cl)C(=O)OCC)C
Name
Quantity
4.3 L
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
960 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thermocouple, and addition funnel
CUSTOM
Type
CUSTOM
Details
yielded a turbid solution
CUSTOM
Type
CUSTOM
Details
The turbid solution was evaporated
ADDITION
Type
ADDITION
Details
the resulting aqueous slurry was diluted with H2O (2 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1Cl)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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